N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide
Description
N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenylmethoxy group, and a diphenylacetamide moiety
Properties
IUPAC Name |
N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O2/c30-21-28(25-16-18-27(19-17-25)33-22-24-12-6-2-7-13-24)31(26-14-8-3-9-15-26)29(32)20-23-10-4-1-5-11-23/h1-19,28H,20,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBAGKHUPWIVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)C(C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This can be achieved through various methods, including:
Neat Methods: Stirring the reactants without solvent at room temperature.
Stirring Without Solvent at Elevated Temperatures: For example, stirring at 70°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenylmethoxy and diphenylacetamide moieties contribute to the compound’s overall stability and reactivity. These interactions can modulate biological processes and chemical reactions, making the compound valuable in various applications .
Comparison with Similar Compounds
Similar Compounds
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A cyanating agent with similar structural features.
2-Cyano-N-(4-nitrophenyl)acetamide: Another cyanoacetamide derivative with distinct properties.
Uniqueness
N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly suitable for applications in organic electronics and medicinal chemistry, where precise control over molecular interactions is crucial.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
